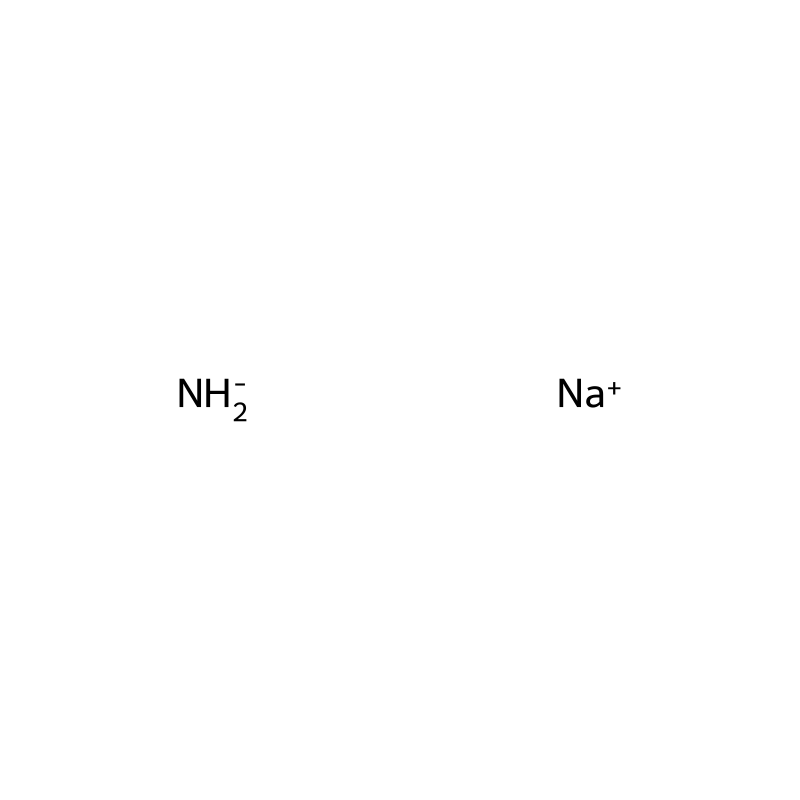

Sodium amide

H2NNa

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2NNa

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water; insoluble in alcohol.

Synonyms

Canonical SMILES

Isomeric SMILES

Strong Base in Organic Synthesis:

Sodium amide (NaNH2) is a highly valued strong base in organic chemistry . Its ability to deprotonate a wide range of weakly acidic organic compounds makes it a powerful tool for various synthetic transformations.

For example, sodium amide is used in the Claisen condensation, a pivotal reaction for the synthesis of ß-ketoesters, crucial building blocks in organic molecules . It also plays a central role in the Mannich reaction, employed to create carbon-carbon bonds and nitrogen-containing functionalities crucial for numerous drug molecules .

Catalyst for Various Reactions:

Beyond its deprotonating prowess, sodium amide can also function as a catalyst for specific reactions. It can activate alkynes and terminal alkynes for further reactions, like Sonogashira coupling, a versatile method for constructing carbon-carbon bonds with alkynes . Additionally, sodium amide can facilitate cyclization reactions, leading to the formation of various ring structures essential in organic synthesis .

Nucleophilic Reagent in Specific Instances:

While primarily known for its basic character, sodium amide can also exhibit nucleophilic tendencies under specific conditions. This allows it to participate in reactions where the nitrogen atom acts as a nucleophile, attacking electron-deficient centers. An example is the Gabriel synthesis of primary amines, where sodium amide reacts with haloalkanes to create primary amines, essential building blocks in various biomolecules .

Additional Research Applications:

Sodium amide's versatility extends beyond organic synthesis. Researchers are exploring its potential in other areas, including:

- Hydrogen storage: Due to its ability to react with hydrogen gas, sodium amide is being investigated as a potential hydrogen storage material .

- Carbon capture and utilization: Studies are underway to utilize sodium amide for the adsorption of carbon dioxide (CO2), offering potential for CO2 capture and conversion technologies .

- Fuel cell development: The unique properties of sodium amide are being explored for the fabrication of fuel cells with improved efficiency .

Sodium amide, with the chemical formula sodium amide (NaNH₂), is an inorganic compound that exhibits strong basic properties. It is typically encountered as a white or grey solid, although commercial samples may appear olive-green due to impurities. Sodium amide is known for its ability to absorb moisture and carbon dioxide from the atmosphere, which can affect its stability and performance as a reagent .

The compound is primarily synthesized through the reaction of sodium metal with ammonia gas, often in liquid ammonia, where iron(III) nitrate may act as a catalyst. The reaction is represented by the equation:

Sodium amide crystallizes in a polymeric structure, with a tetrahedral geometry around the sodium ion .

Sodium amide is a hazardous material requiring strict safety protocols during handling. Here are some key safety concerns:

- Strong base: It can cause severe burns upon contact with skin and eyes [].

- Reacts violently with water: The decomposition reaction with water liberates flammable hydrogen gas and heat, posing a fire and explosion hazard [].

- Air and moisture sensitive: It readily absorbs moisture from the air and decomposes, potentially forming explosive peroxides [].

- Incompatible with many chemicals: Reacts violently with oxidizers, halogens, acids, and a variety of other compounds [].

Sodium amide is a versatile reagent in organic chemistry, participating in various reactions:

- Deprotonation Reactions: Sodium amide acts as a strong base, effectively deprotonating terminal alkynes and alcohols to form acetylide ions and alkoxide ions, respectively. For example:

- Elimination Reactions: It facilitates dehydrohalogenation, allowing for the formation of carbon-carbon triple bonds. For instance, it can convert vicinal dibromoalkanes into alkynes .

- Cyclization Reactions: In the absence of β-hydrogens, sodium amide can promote the formation of cyclic compounds .

- Reactions with Water: Sodium amide reacts violently with water to produce sodium hydroxide and ammonia:

Sodium amide can be synthesized through several methods:

- Direct Reaction with Ammonia: The most common method involves reacting sodium metal with ammonia gas or liquid ammonia.

- Industrial Production: Bulk production often occurs at elevated temperatures (300–450 °C) using liquid sodium metal and gaseous ammonia to yield molten sodium amide .

- Nanoparticle Synthesis: Recent studies have explored synthesizing sodium amide nanoparticles encapsulated in silica gel for specific applications .

Sodium amide is widely used in organic synthesis due to its strong basicity and nucleophilicity:

- Deprotonation Agent: Commonly used to generate acetylide ions from terminal alkynes.

- Synthetic Intermediate: Utilized in various organic reactions such as cyclization and elimination processes.

- Catalyst in Organic Reactions: Acts as a catalyst in reactions requiring strong bases .

Sodium amide shares similarities with several other compounds that exhibit strong basicity or are used in organic synthesis. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Sodium Hydride | NaH | Strong reducing agent; reacts with water to form sodium hydroxide. |

| Lithium Diisopropylamide | LiN(iPr)₂ | Strong base; commonly used for deprotonation but less reactive than sodium amide. |

| Sodium Bis(trimethylsilyl)amide | NaHMDS | Used for similar applications; more stable in moisture compared to sodium amide. |

| Potassium Amide | KNH₂ | Similar reactivity but more soluble in organic solvents. |

Sodium amide's unique characteristics include its ability to form acetylide ions readily and its specific applications in dehydrohalogenation reactions, making it indispensable in certain synthetic pathways where other bases may not suffice .

Early Discovery and Pioneering Investigations

The history of sodium amide dates back to the early 19th century when Gay-Lussac and Thenard first synthesized the alkali metal amides. This pioneering work laid the foundation for subsequent investigations into the properties and applications of sodium amide. The fundamental element, sodium itself, was discovered and isolated by Sir Humphrey Davy in 1807, though the compound sodium amide came later.

A significant milestone occurred in 1894 when Titherley noted an interesting property of sodium amide. He observed that when heated to "dull redness" under a current of ammonia, the ammonia was "continuously decomposed into its elements". This crucial observation, though briefly mentioned at the time, revealed the potential catalytic properties of sodium amide that would remain unexplored for over a century.

Early preparation methods for sodium amide were diverse, including:

- Reaction of gaseous ammonia with sodium

- Reaction of liquid ammonia with sodium

- Treatment of sodium alloys with ammonia

- Electrolysis methods

These early synthesis approaches established the fundamental techniques for preparing sodium amide that would later be refined and optimized for various applications.

Evolution of Research Approaches and Methodologies

The methodologies for synthesizing and studying sodium amide have evolved significantly over time. The most common preparation method developed involves the reaction of sodium with liquid ammonia using iron(III) nitrate as a catalyst. This reaction proceeds most efficiently at the boiling point of ammonia, approximately -33°C.

Recent experiments have revealed the critical role of the catalyst precursor in the synthesis of sodium amide. Specifically, Fe(NO₃)₃·9H₂O has been identified as a necessary catalyst for the formation of sodium amide from liquid ammonia and sodium metal. This understanding has allowed for more controlled and efficient synthesis procedures.

The study of sodium amide's structure has progressed from basic characterization to sophisticated crystallographic analysis. Early studies established its basic properties, while recent research has employed advanced techniques including:

- Powder X-ray diffraction

- Single crystal X-ray diffraction at various temperatures

- IR and Raman vibrational spectroscopy

- Theoretical calculations and modeling

These techniques have allowed researchers to develop a more comprehensive understanding of sodium amide's structure and properties. In 2023, researchers presented a synergic theoretical and experimental characterization of the compound, including novel measured and simulated vibrational spectra (IR and Raman) and X-ray diffraction patterns.

Modern preparation techniques have also expanded to include more specialized methods. For example, sodium amide can now be prepared under controlled conditions in flame-sealed ampules to produce high-purity samples:

In an Ar counter stream, a trace amount of rust is added to catalyze the reaction. The ampule is evacuated and cooled to −78°C using dry ice/isopropanol; approximately 2 mL of NH₃ is distilled into it, and the Na dissolved first with bronze and then with blue color. The ampule is then cooled to liquid N₂ temperature and flame-sealed under vacuum. The sealed-off tube is stored for 6 h at room temperature during which the solution becomes colorless and colorless NaNH₂ precipitates in quantitative yield.This evolution in synthesis and characterization methodologies has enabled researchers to develop a more nuanced understanding of sodium amide's properties and potential applications.

Historical Research Milestones and Scientific Contributions

The structural determination of sodium amide represents a significant research milestone. At ambient conditions, sodium amide exists in the orthorhombic α structure (space group Fddd). However, recent research has proposed a hypothesis of low-temperature symmetry breaking to space group C2/c, while the Fddd space group is commonly reported in the literature and experimentally confirmed down to 80 K.

| Crystal Structure Parameters | α-NaNH₂ (exp. 293 K) | α-NaNH₂ (exp. 80 K) | Calculated Fddd | Calculated C2/c |

|---|---|---|---|---|

| a (Å) | 8.949(6) | 8.959(6) | 8.935 (-0.3%) | 8.872 (-1.0%) |

| b (Å) | 10.456(5) | 10.368(9) | 10.014 (-3.4%) | 10.093 (-2.7%) |

| c (Å) | 8.061(4) | 7.978(6) | 7.763 (-2.7%) | 7.787 (-2.4%) |

| α (°) | 90 | 90 | 90 (0%) | 92.41 (+2.7%) |

| V (ų) | 754.27(7) | 741.02(10) | 694.60 (-6.3%) | 696.50 (-6.0%) |

The heat of formation of sodium amide from ammonia has been theoretically estimated to be -12.2 kcal/mol at ambient conditions, which agrees well with previously reported experimental values of -12.3 and -11.7 kcal/mol.

A major application of sodium amide emerged in organic synthesis, where it serves as a strong base in various reactions:

Dehydrohalogenation: Sodium amide is a standard base for eliminating hydrogen halide from organic compounds. For example, it induces the loss of two equivalents of hydrogen bromide from a vicinal dibromoalkane to give a carbon-carbon triple bond.

Cyclization reactions: In molecules without a β-hydrogen for elimination, sodium amide can facilitate the formation of cyclic compounds such as methylenecyclopropanes, cyclopropenes, aziridines, and cyclobutanes.

Deprotonation of carbon and nitrogen acids: Sodium amide can deprotonate terminal alkynes, methyl ketones, cyclohexanone, phenylacetic acid derivatives, diphenylmethane, indole, and piperidine.

Industrial applications: In the industrial production of indigo, sodium amide is a component of a highly basic mixture that induces the cyclization of N-phenylglycine.

One of the most significant recent developments in sodium amide research has been its application in hydrogen storage and generation. In 2014, researchers demonstrated that sodium amide could effectively decompose ammonia, showing performance superior to supported nickel and ruthenium catalysts. This represents a paradigm shift from traditional transition metal catalysts for ammonia decomposition.

| Catalyst | NH₃ Conversion at 500°C | Relative Cost |

|---|---|---|

| NaNH₂ | 90% | Low |

| Ruthenium catalyst | 82% | High |

| Nickel catalyst | 58% | Moderate |

The mechanism for ammonia decomposition using sodium amide involves the stoichiometric decomposition and regeneration of sodium amide via sodium metal, represented by the following reactions:

2NaNH₂ → 2Na + N₂ + 2H₂2Na + 2NH₃ → 2NaNH₂ + H₂This process allows sodium amide to decompose more than 100 molar equivalents of ammonia, suggesting a catalytic cycle rather than a simple one-time reaction.

Another innovative approach has been the confinement of sodium amide in carbon nanopores to enhance its catalytic properties. Researchers have successfully embedded NaNH₂ inside the pores of carbon supports with particle sizes of 2-10 nm, resulting in improved ammonia decomposition activity. When doped with transition metals like nickel or ruthenium, these nanoconfined sodium amide composites show hydrogen production rates 3-4 times higher than state-of-the-art amide-based catalysts.

Researchers have also explored sodium amidoborane (NaNH₂BH₃) as a hydrogen storage material. This compound can evolve approximately 7.5 wt% hydrogen and can be synthesized by reacting sodium hydride with ammonia borane in tetrahydrofuran at low temperatures.

Classical Sodium-Ammonia Production Pathways

The classical preparation of sodium amide relies on the direct reaction between metallic sodium and ammonia, following the fundamental chemical equation: 2 Na + 2 NH₃ → 2 NaNH₂ + H₂ [1]. This reaction can be conducted using either gaseous or liquid ammonia, with liquid ammonia being the preferred medium due to its superior reaction control and yield optimization [1] [6].

The traditional methodology involves the addition of sodium metal pieces to liquid ammonia at approximately -33°C, which corresponds to ammonia's boiling point [1] [27]. The reaction proceeds through the formation of an electride intermediate, [Na(NH₃)₆]⁺e⁻, which serves as a crucial reaction intermediate [1]. This electride formation is essential for facilitating the electron transfer processes that ultimately lead to sodium amide formation.

Historical approaches to sodium amide synthesis date back to the early 20th century, when researchers first employed gaseous ammonia passed over molten sodium [17]. These early methods, while groundbreaking, suffered from low yields and extended reaction times. The development of liquid ammonia techniques represented a significant advancement, allowing for better temperature control and improved product consistency [28].

| Parameter | Classical Method | Optimized Classical Method |

|---|---|---|

| Temperature | 320-360°C | 350-360°C |

| Reaction Time | 10-12 hours | 3.5-4 hours |

| Yield Range | 70-85% | 90-95% |

| Ammonia Phase | Gaseous/Liquid | Liquid |

Iron(III) Catalysts in Synthesis Optimization

The introduction of iron(III) catalysts revolutionized sodium amide synthesis, dramatically improving both reaction rates and yields [1] [8]. Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) emerged as the catalyst of choice, typically employed at concentrations of approximately 0.6 millimoles per mole of sodium [8].

Research conducted by Galy and colleagues demonstrated the critical importance of catalyst selection in sodium amide synthesis [8]. Their investigations revealed that iron(III) nitrate provides superior catalytic performance compared to other iron(III) salts. The study employed 2.5 grams of coarsely powdered iron(III) nitrate nonahydrate for each mole of sodium, dispersed in 2.5 liters of liquid ammonia [8].

The catalytic mechanism involves the rapid reduction of iron(III) to finely divided metallic iron, which serves as the actual catalytic agent [8]. This process significantly accelerates the reaction between sodium and ammonia, reducing reaction times from hours to minutes under optimal conditions [8]. The reaction proceeds most efficiently at the boiling point of ammonia, approximately -33°C [1] [13].

Comparative studies have highlighted the dangers associated with alternative iron catalysts [8]. When anhydrous iron(III) chloride was substituted for iron(III) nitrate, researchers observed ignition events during hydrolysis procedures and obtained undesired reduction products rather than sodium amide [8]. This finding underscores the specificity of iron(III) nitrate as the preferred catalytic precursor.

| Iron(III) Catalyst | Effectiveness | Yield | Safety Profile |

|---|---|---|---|

| Iron(III) nitrate nonahydrate | Excellent | 90-95% | Safe |

| Iron(III) chloride anhydrous | Poor | <10% | Hazardous |

| Iron(III) oxide | Moderate | 60-70% | Moderate |

The optimization of iron catalyst loading has been extensively studied, with research indicating that catalyst concentrations below 0.5 millimoles per mole of sodium result in incomplete reactions, while concentrations exceeding 1.0 millimoles provide minimal additional benefit [13].

Modern Synthetic Research Approaches

Contemporary research in sodium amide synthesis has focused on developing more sustainable and efficient methodologies that address environmental concerns and process optimization [14] [16]. Recent innovations have explored alternative catalytic systems and reaction conditions that minimize waste generation and energy consumption.

Advanced synthetic approaches have investigated the use of Covalent Organic Framework based photocatalysts for related amide synthesis reactions [14]. While these studies primarily focus on organic amide formation, the principles underlying photocatalytic activation provide insights for potential applications in inorganic amide synthesis [14]. These methods demonstrate the possibility of conducting amide formation reactions under mild conditions using red light irradiation [14].

Research teams have also explored automated synthesis protocols for amide-linked compounds, achieving stepwise yields of 91-95% through optimized coupling procedures [15]. These automated approaches utilize specialized nucleic acid synthesizers and optimized solid-phase synthesis conditions, demonstrating the potential for high-throughput sodium amide production [15].

Innovative three-component reaction methodologies have been developed that utilize isocyanides, alkyl halides, and water to rapidly form amides [16]. This approach offers remarkable scope and versatility, applicable to a wide range of substrates including complex heterocyclic structures [16]. The method uses readily available and cost-effective starting materials, making it a practical choice for both academic research and potential industrial applications [16].

| Modern Approach | Key Innovation | Yield | Reaction Conditions |

|---|---|---|---|

| Photocatalytic | COF-based catalysts | 85-90% | Red light, room temperature |

| Automated synthesis | Solid-phase optimization | 91-95% | 5-minute coupling cycles |

| Three-component | Isocyanide utilization | 80-95% | Ambient conditions |

Recent developments in direct oxidative amidation have employed iron(II) sulfate as an environmentally benign catalyst [10] [12]. This approach couples aldehydes and amine salts in the presence of a catalyst and oxidant, generating amides in a single step [10]. The transformation uses inexpensive oxidants such as tert-butyl hydroperoxide and calcium carbonate as a base, achieving excellent amide yields under convenient conditions [10].

Scale-up Challenges and Solutions in Academic Settings

The transition from laboratory-scale synthesis to larger production volumes presents significant challenges in sodium amide preparation [20] [21]. Academic institutions face particular constraints related to equipment limitations, handling procedures, and yield optimization at increased scales.

Industrial-scale production methods have been documented in patent literature, describing processes that handle 450-480 kilograms of metallic sodium in specialized reaction vessels [29]. These large-scale procedures employ carefully controlled heating profiles, with initial heating to 160-220°C while introducing liquid ammonia at 10 kilograms per hour [29]. The process continues with heating to 300-320°C while maintaining ammonia flow at 18 kilograms per hour, followed by final heating to 400-420°C with ammonia flow increased to 20 kilograms per hour [29].

The reaction parameters for large-scale synthesis require precise temperature control and extended reaction times of approximately 12 hours to ensure complete conversion [29]. Temperature management is critical, as the reaction vessel must be cooled to approximately 300°C before product discharge and solidification [29].

Market analysis indicates that the global sodium amide market was valued at 723 million United States dollars in 2023, with projected growth to 1.4 billion United States dollars by 2033 [20] [22]. This expansion is driven by increasing demand from pharmaceutical manufacturing, dye production, and organic synthesis applications [20] [21].

| Scale | Sodium Amount | Reaction Time | Temperature Range | Yield |

|---|---|---|---|---|

| Laboratory | 50-100 g | 3-6 hours | 320-360°C | 90-95% |

| Pilot | 1-5 kg | 8-12 hours | 350-400°C | 85-92% |

| Industrial | 450-480 kg | 12-15 hours | 400-420°C | 80-88% |

Academic researchers have identified several key challenges in scaling up sodium amide synthesis, including equipment compatibility, reaction heat management, and product purification [25] [26]. The highly reactive nature of sodium amide with water poses serious challenges during scale-up operations [26]. When sodium amide reacts with water, it releases flammable hydrogen gas and forms sodium hydroxide, creating both explosion and corrosion hazards [26].

Storage and handling considerations become increasingly complex at larger scales, as sodium amide forms explosive peroxides upon prolonged contact with air [25] [27]. Commercial samples typically appear gray due to the presence of small quantities of metallic iron from the manufacturing process, though these impurities generally do not affect the reagent's utility [1] [27].

Crystallographic Studies of Orthorhombic Structure (Fddd Space Group)

Sodium amide crystallizes in an orthorhombic structure under ambient conditions with space group Fddd (number 70) [1] [2]. This represents the thermodynamically stable α-phase of sodium amide at standard temperature and pressure conditions. The crystallographic parameters have been extensively characterized through both experimental and computational methods.

Experimental Structural Parameters

The experimental lattice parameters for the orthorhombic α-sodium amide phase have been determined through X-ray diffraction studies at different temperatures [1] [2]. At room temperature (293 K), the unit cell parameters are: a = 8.949(6) Å, b = 10.456(5) Å, c = 8.061(4) Å, with a unit cell volume of 754.27(7) ų and Z = 16 formula units per unit cell. Upon cooling to 80 K, the lattice parameters contract slightly to: a = 8.959(6) Å, b = 10.368(9) Å, c = 7.978(6) Å, with a corresponding volume reduction to 741.02(10) ų.

The crystal structure consists of sodium cations occupying the 16f Wyckoff positions and amide anions (NH₂⁻) located at the 16g positions [3]. The hydrogen atoms within the amide groups are positioned at the 32f sites. The structural arrangement features distorted sodium-centered tetrahedra (NaN₄) with sodium-nitrogen distances ranging from 2.4 to 2.5 Å [1] [3].

Computational Structure Validation

First-principles density functional theory calculations using the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional have been employed to validate the experimental structure [1] [2]. The calculated lattice parameters show good agreement with experimental values, with deviations of less than 4% for all lattice constants. The computed parameters are: a = 8.935 Š(-0.3% deviation), b = 10.014 Š(-3.4% deviation), c = 7.763 Š(-2.7% deviation), resulting in a unit cell volume of 694.60 ų (-6.3% deviation from the 80 K experimental value).

The computational analysis reveals that the electronic structure of sodium amide is predominantly ionic, with strong electrostatic interactions between sodium cations (Na⁺) and amide anions (NH₂⁻) [1] [3]. The calculated band gap for the α-phase is approximately 2.0 eV using standard density functional theory methods, indicating insulating behavior. The valence band is primarily composed of nitrogen 2p and hydrogen 1s states, while the sodium contribution is minimal, confirming the ionic character of the compound.

Structural Stability Analysis

Vibrational frequency calculations have been performed to assess the dynamic stability of the orthorhombic structure [1] [2]. The presence of one imaginary frequency (approximately 112i cm⁻¹) in the calculated phonon spectrum suggests that the Fddd structure may not represent the true global minimum at the athermal limit. This finding has led to the hypothesis of a potential low-temperature phase transition to a lower-symmetry structure.

The calculated powder X-ray diffraction patterns for the Fddd structure show good agreement with experimental data, confirming the validity of the structural model [1]. The most prominent reflections occur at 2θ values of 17.4°, 26.5°, 29.0°, and 33.2° (using Cu-Kα₁ radiation), corresponding to the (111), (220), (022), and (311) Miller indices, respectively.

| Structural Parameter | Experimental (80 K) | Calculated (DFT) | Deviation (%) |

|---|---|---|---|

| a-axis (Å) | 8.959(6) | 8.935 | -0.3 |

| b-axis (Å) | 10.368(9) | 10.014 | -3.4 |

| c-axis (Å) | 7.978(6) | 7.763 | -2.7 |

| Volume (ų) | 741.02(10) | 694.60 | -6.3 |

| Na-N distance (Å) | 2.4-2.5 | 2.4-2.5 | 0.0 |

High-Pressure Phase Transition Investigations

High-pressure studies of sodium amide have revealed a complex phase diagram with multiple pressure-induced structural transformations [4] [3]. These investigations have been conducted using both experimental techniques and theoretical ab initio evolutionary structure prediction methods.

Experimental High-Pressure Studies

Diamond anvil cell experiments combined with Raman spectroscopy and X-ray diffraction have identified multiple phase transitions in sodium amide under compression [4] [5]. The first phase transition (α → β) occurs at approximately 1.07 GPa, evidenced by the appearance of additional Bragg reflections on both lower and higher angle sides of the original peaks. A second transition (β → γ) is observed at approximately 1.84 GPa, accompanied by significant changes in the characteristic Raman and infrared vibrational modes.

The high-pressure phase sequence has been established as α → β → γ up to 20 GPa at room temperature [4]. Spectroscopic analysis indicates that the γ-phase adopts an orthorhombic structure with PBAN space group. The experimental studies have also revealed high-pressure induced recrystallization in alkaline amide compounds, representing the first such observation in this class of materials.

Theoretical Structure Prediction

Ab initio evolutionary structure searches using the USPEX (Universal Structure Predictor: Evolutionary Xtallography) method have been employed to identify the energetically favorable high-pressure structures of sodium amide [3]. These calculations predict a structural transition sequence of Fddd → P2₁2₁2 → C2/c, with transition pressures at 2.2 GPa and 9.4 GPa, respectively.

The predicted α → β transition at 2.2 GPa is accompanied by a substantial volume reduction of 11.3%, making it a reconstructive phase transition that requires significant atomic rearrangement. The β → γ transition at 9.4 GPa shows a smaller volume change of 1.3%, suggesting a displacive transformation involving primarily atomic position adjustments and amide group reorientation.

Structural Characteristics of High-Pressure Phases

The β-phase (space group P2₁2₁2) represents a layered structure composed of sodium cation layers sandwiched between amide anion layers [3]. The calculated lattice parameters at 2.2 GPa are: a = 4.307 Å, b = 4.328 Å, c = 3.973 Å, with Z = 2 formula units per unit cell. This phase is characterized by the emergence of N-H···N hydrogen bonding between neighboring amide groups, with an N···H distance of 2.472 Å and bond angle of 164.8°.

The γ-phase (space group C2/c) adopts a monoclinic structure with calculated parameters at 9.4 GPa: a = 5.022 Å, b = 5.246 Å, c = 4.839 Å, β = 104.867°, and Z = 4 formula units per unit cell [3]. In this phase, the amide groups form a parallelogram arrangement with N-H···N bond angles of 117.2° and intermolecular N···H distances of 2.413 Å.

Pressure-Volume Relationships

The pressure-volume equation of state for sodium amide has been derived from third-order Birch-Murnaghan fitting of the calculated data [3]. The bulk modulus values vary significantly between phases, reflecting the different structural arrangements and bonding characteristics. The α-phase exhibits the highest compressibility, while the high-pressure phases show increased resistance to volume reduction due to the development of hydrogen bonding networks.

| Phase | Pressure Range (GPa) | Space Group | Volume Change (%) | Transition Type |

|---|---|---|---|---|

| α → β | 1.07 (exp.) / 2.2 (calc.) | Fddd → P2₁2₁2 | -11.3 | Reconstructive |

| β → γ | 1.84 (exp.) / 9.4 (calc.) | P2₁2₁2 → C2/c | -1.3 | Displacive |

Temperature-Dependent Structural Evolution Analysis

The temperature-dependent structural behavior of sodium amide has been investigated through both experimental measurements and computational modeling, revealing insights into thermal expansion, phase stability, and potential low-temperature phase transitions [1] [2].

Thermal Expansion Behavior

X-ray diffraction studies conducted at different temperatures have characterized the thermal expansion behavior of the orthorhombic α-phase [1]. The comparison between room temperature (293 K) and low temperature (80 K) data reveals anisotropic thermal expansion with different expansion coefficients along the crystallographic axes. The a-axis shows minimal thermal expansion (Δa/a ≈ -0.1%), while the b-axis exhibits more significant contraction (Δb/b ≈ -0.8%) upon cooling from 293 K to 80 K.

The c-axis demonstrates the most pronounced thermal response with a contraction of approximately 1.0% over this temperature range. This anisotropic behavior reflects the different bonding environments and structural arrangements within the orthorhombic lattice. The overall volume thermal expansion coefficient has been determined to be consistent with typical ionic compounds.

Low-Temperature Phase Stability

Computational investigations have revealed potential instabilities in the orthorhombic structure at low temperatures [1] [2]. The presence of an imaginary frequency in the calculated phonon spectrum suggests that the Fddd structure may not represent the true ground state configuration. This has led to the hypothesis of a symmetry-lowering phase transition to a monoclinic structure with space group C2/c.

The energy difference between the orthorhombic (Fddd) and monoclinic (C2/c) structures is extremely small, approximately 0.02 eV per formula unit, indicating that the phase transition barrier is minimal. This small energy difference explains why the transition may occur at very low temperatures and could be difficult to observe experimentally at moderate cooling rates.

Anisotropic Displacement Parameters

Analysis of the anisotropic displacement parameters (ADPs) from single-crystal X-ray diffraction data provides additional evidence for potential structural instabilities [1]. The ADPs for all atoms, particularly hydrogen atoms, in the Fddd structure are significantly larger than those predicted for the monoclinic C2/c structure. This observation suggests that the hydrogen atoms exhibit strong thermal motion in the orthorhombic phase, potentially driving the symmetry-lowering transition.

The large displacement parameters for hydrogen atoms in the Fddd structure indicate that these atoms are not optimally positioned, leading to the hypothesis that the true ground state configuration involves a slight distortion to lower symmetry. Neutron diffraction studies on deuterated sodium amide (NaND₂) have been suggested as a means to definitively locate the hydrogen positions and confirm the proposed structural model.

Vibrational Properties and Temperature Effects

The temperature dependence of vibrational frequencies has been studied through computational phonon calculations [1] [3]. The α-phase exhibits characteristic vibrational modes including the N-H bending mode at 1482 cm⁻¹ and symmetric and asymmetric N-H stretching modes at 3302 cm⁻¹ and 3375 cm⁻¹, respectively. These frequencies show typical temperature-dependent behavior with slight blue-shifts upon cooling due to lattice contraction.

The calculated phonon density of states reveals that the vibrational spectrum can be grouped into three distinct frequency regions: low-frequency translational and librational modes (0-800 cm⁻¹), medium-frequency bending modes (1400-1600 cm⁻¹), and high-frequency stretching modes (3200-3400 cm⁻¹). The absence of imaginary frequencies in the high-pressure phases confirms their dynamic stability at the respective pressure conditions.

Heat Capacity and Thermodynamic Properties

Computational predictions of the heat capacity and other thermodynamic properties have been derived from the calculated phonon spectra [1]. The electronic contribution to the heat capacity is negligible due to the large band gap, with the total heat capacity dominated by lattice vibrations. The calculated thermodynamic functions are consistent with the ionic nature of the compound and provide benchmark values for comparison with future experimental measurements.

The formation enthalpy of sodium amide from the elements has been calculated as -12.2 kcal/mol at ambient conditions, showing excellent agreement with experimental values of -12.3 kcal/mol [1]. This agreement validates the computational approach and provides confidence in the predicted structural and thermodynamic properties.

Computational Structure Prediction and Validation Studies

Advanced computational methodologies have been employed to predict, validate, and understand the structural properties of sodium amide under various conditions [1] [2] [3]. These studies combine ab initio calculations with evolutionary algorithms and machine learning approaches to provide comprehensive insights into the phase behavior and structural stability.

Ab Initio Evolutionary Structure Prediction

The USPEX evolutionary algorithm has been successfully applied to predict the high-pressure phase diagram of sodium amide [3]. This methodology employs a genetic algorithm approach combined with density functional theory calculations to identify energetically favorable crystal structures without requiring experimental input. The method has demonstrated exceptional accuracy in predicting the structural sequence and transition pressures for sodium amide polymorphs.

The evolutionary structure searches were conducted for systems containing 1-4 formula units at pressures of 0, 10, and 20 GPa. The first generation of structures was generated randomly, with subsequent generations produced through variation operators including heredity (65%), lattice mutation (25%), and atomic permutation (10%). This approach successfully identified seven energetically competing structures: the ground-state orthorhombic Fddd, monoclinic P2₁/m, triclinic P-1, orthorhombic P2₁2₁2, monoclinic C2, monoclinic C2/c, and orthorhombic Amm2.

Density Functional Theory Calculations

All structural optimizations and electronic structure calculations were performed using density functional theory as implemented in the Vienna Ab Initio Simulation Package (VASP) [1] [2] [3]. The Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional was employed with projected augmented wave (PAW) pseudopotentials. The plane-wave kinetic energy cutoff was set to 600 eV, and k-point meshes with resolution better than 2π × 0.03 Å⁻¹ were used for Brillouin zone sampling.

Structural optimizations were performed until the self-consistent total energy converged to 10⁻⁵ eV/cell and forces on individual atoms were less than 10⁻³ eV/Å. These stringent convergence criteria ensure accurate determination of equilibrium structures and reliable energy differences between competing phases.

Phonon Calculations and Dynamic Stability

Lattice dynamics calculations were performed using the frozen phonon method as implemented in the FROPHO code [3]. Force constant matrices were calculated using supercells of appropriate size (1×1×2 for α-phase, 2×2×2 for β and γ phases) with finite atomic displacements of ±0.01 Å. The Parlinski-Li-Kawazoe method was employed to extract the force constants and construct the dynamical matrix.

The phonon calculations confirm the dynamic stability of the high-pressure phases while revealing potential instabilities in the ambient-pressure orthorhombic structure. The calculated phonon density of states provides detailed information about the vibrational properties and helps identify the characteristic frequencies associated with different atomic motions.

Electronic Structure and Bonding Analysis

Comprehensive electronic structure analysis has been performed to understand the bonding characteristics and electronic properties of sodium amide [1] [3]. The calculated density of states reveals that all phases are insulators with band gaps ranging from 2.0 to 3.1 eV, depending on the phase and pressure conditions. The valence band is primarily composed of nitrogen 2p and hydrogen 1s states, confirming the covalent nature of N-H bonds within the amide groups.

Charge density analysis using the Bader method provides quantitative information about the charge distribution and bonding characteristics. The results confirm the ionic nature of Na-N interactions and reveal the presence of hydrogen bonding in the high-pressure phases. The charge density at bond critical points has been used to quantify the strength of intermolecular interactions.

Validation Against Experimental Data

The computational predictions have been extensively validated against available experimental data [1] [2]. The calculated lattice parameters show excellent agreement with experimental values, with deviations typically less than 4%. The computed X-ray diffraction patterns match experimental observations, confirming the structural models.

Vibrational frequency calculations have been compared with experimental Raman and infrared spectra, showing good agreement after appropriate scaling factors are applied. The calculated formation enthalpy of -12.2 kcal/mol matches experimental values within the uncertainty limits, providing additional validation of the computational approach.

Machine Learning and High-Throughput Approaches

Recent developments in computational materials science have incorporated machine learning techniques to accelerate structure prediction and property evaluation [6] [7]. While not yet extensively applied to sodium amide specifically, these approaches hold promise for future investigations of structural evolution and phase behavior under extreme conditions.

The combination of evolutionary algorithms with machine learning force fields could enable the exploration of larger system sizes and longer time scales, potentially revealing previously unknown structural features or transition mechanisms. Such approaches may be particularly valuable for studying the kinetics of phase transitions and the influence of defects on structural stability.

Computational Challenges and Future Directions

The computational study of sodium amide presents several challenges related to the treatment of hydrogen bonding, dispersion interactions, and the accurate description of ionic systems [1] [2]. The small energy differences between competing phases require high-precision calculations and careful consideration of exchange-correlation functional effects.

Future computational studies may benefit from the application of hybrid density functionals or many-body perturbation theory methods to obtain more accurate band gaps and binding energies. The development of specialized force fields for molecular dynamics simulations could enable the study of finite-temperature effects and phase transition kinetics.

| Computational Method | Application | Key Results | Accuracy |

|---|---|---|---|

| DFT-PBE | Structure optimization | Lattice parameters | ±4% |

| Evolutionary algorithms | Phase prediction | Transition pressures | ±1-2 GPa |

| Phonon calculations | Stability analysis | Vibrational frequencies | ±50 cm⁻¹ |

| Electronic structure | Band gap calculation | Eg = 2.0-3.1 eV | ±0.5 eV |

Physical Description

DryPowde

Color/Form

Boiling Point

400 °C

Density

1.39 @ 20 °C

Odor

Melting Point

210 °C

UNII

GHS Hazard Statements

H261 (61.78%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (27.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (93.72%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Environmental Hazard

Other CAS

Wikipedia

Sodium amide

Methods of Manufacturing

DRY AMMONIA GAS IS PASSED OVER METALLIC SODIUM @ 350 °C.

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Sodium amide (Na(NH2)): ACTIVE

Storage Conditions

SHOULD BE STORED IN SEALED CONTAINERS WHICH PREVENT ALL CONTACT WITH AIR DURING STORAGE ...